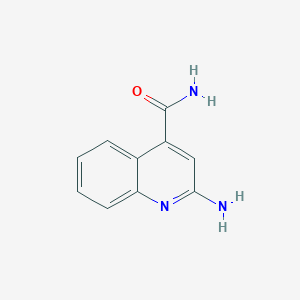

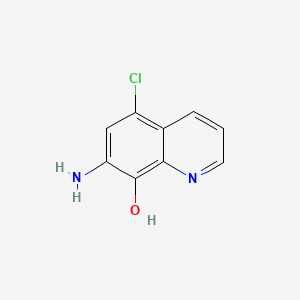

2-氨基喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

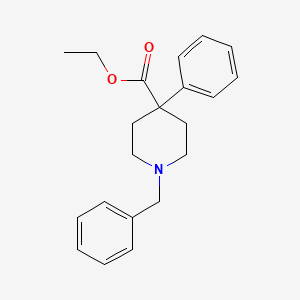

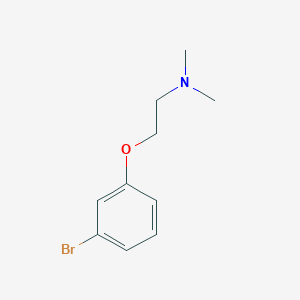

2-Aminoquinoline-4-carboxamide, also known as AQC, is an organic compound with a wide range of applications in the field of biochemistry and physiology. It has become increasingly popular due to its low toxicity and high solubility in water. AQC has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for scientific research.

科学研究应用

1. C-H 官能化和复杂 α-氨基酸的合成

2-氨基喹啉,一种与 2-氨基喹啉-4-甲酰胺密切相关的衍生物,被广泛用作金属催化的定向 C-H 官能化反应中的二齿配体。此过程对于将各种 N-喹啉基甲酰胺转化为伯酰胺至关重要,通过钯催化的 C-H 官能化策略显著增强了复杂 α-氨基酸 (αAAs) 的合成 (Zhang 等人,2019)。

2. 可逆布鲁顿酪氨酸激酶抑制剂的开发

4-氨基喹啉-3-甲酰胺衍生物,在结构上类似于 2-氨基喹啉-4-甲酰胺,已被发现是布鲁顿酪氨酸激酶 (BTK) 的有效可逆抑制剂。由于其改善的药物特性和对 BTKWT 和 BTKC481S 的显着抑制作用,这些抑制剂在治疗自身免疫性疾病(包括类风湿性关节炎)方面显示出前景 (Yao 等人,2019)。

3. 在细胞毒性活性研究中的应用

已经合成了各种氨基喹啉衍生物以研究其细胞毒性活性。例如,由氨基蒽醌合成 7-氧代-7H-二苯并[f,ij]异喹啉和 7-氧代-7H-苯并[e]哌啶衍生物及其随后的生物活性分析一直是研究重点。这些化合物,尤其是 2-和 4-甲酰胺,表现出显着的细胞毒活性和潜在的治疗应用 (Bu 等人,2001)。

4. 茂铁基-氨基喹啉-甲酰胺共轭物的合成和表征

已经合成了茂铁基-氨基喹啉-甲酰胺共轭物,并表征了它们对各种人类癌细胞系的细胞毒性。这些化合物显示出有希望的结果,特别是对人乳腺癌细胞,强调了氨基喹啉衍生物在癌症治疗中的潜力 (Esparza-Ruiz 等人,2012)。

安全和危害

The safety data sheet for 2-Aminoquinoline-4-carboxamide indicates that it has some hazards associated with it . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

作用机制

Target of Action

2-Aminoquinoline-4-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities Quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Mode of Action

It is known that 4-aminoquinolines, a related class of compounds, can inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical processes, particularly those related to cell growth and control . They have shown to induce apoptosis, a process mediated through proteolytic enzymes known as caspases, which induce cell death .

Pharmacokinetics

It is known that the adme profile of a drug molecule can have a major impact on its bioavailability .

Result of Action

Quinoline derivatives have been reported to have substantial biological activities . For instance, they have shown promising anticancer activity on different cancer cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of drug molecules .

属性

IUPAC Name |

2-aminoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWCMUREKFWON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282465 |

Source

|

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16335-07-2 |

Source

|

| Record name | NSC26049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)